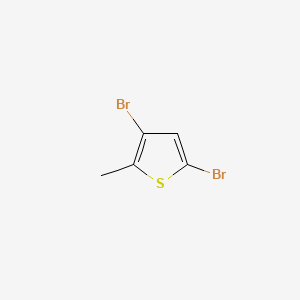

3,5-Dibromo-2-methylthiophene

Description

Significance of Thiophene (B33073) Derivatives in Academic Research

Thiophene derivatives are a focal point of extensive research in medicinal chemistry, materials science, and organic electronics. nih.gov In the pharmaceutical realm, the thiophene nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs. rsc.org These compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govnih.gov The versatility of thiophene chemistry allows for the synthesis of complex molecules that can interact with specific biological targets, leading to the development of novel therapeutic agents. researchgate.net

In materials science, thiophene-based polymers are at the forefront of organic electronics. Their ability to form conductive polymers has led to their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. rsc.orgchemimpex.com The sulfur atom in the thiophene ring contributes to the delocalization of π-electrons, which is crucial for charge transport in these materials.

Role of 3,5-Dibromo-2-methylthiophene as a Key Intermediate and Building Block

This compound, with the chemical formula C₅H₄Br₂S, is a halogenated thiophene that serves as a vital precursor in organic synthesis. nih.govguidechem.com The presence of two bromine atoms at the 3 and 5 positions of the thiophene ring, along with a methyl group at the 2-position, provides a unique combination of reactivity and stability. chemimpex.comguidechem.com

The bromine atoms are excellent leaving groups in various cross-coupling reactions, such as Suzuki, Stille, and Kumada reactions. This reactivity allows for the facile introduction of a wide range of functional groups, including aryl, alkyl, and other heterocyclic moieties. This makes this compound an indispensable building block for the construction of more complex molecular architectures. chemimpex.com

For instance, it is a crucial reagent in the synthesis of arylthiophene-substituted norbornadienes. chemicalbook.comchemdad.com Furthermore, its use as a monomer in polymerization reactions leads to the formation of well-defined conjugated polymers with specific electronic and optical properties. These polymers are being investigated for their potential applications in advanced electronic devices. chemimpex.com

The strategic placement of the bromine atoms and the methyl group also influences the regioselectivity of subsequent reactions, allowing for precise control over the final product's structure. This level of control is paramount in the synthesis of pharmaceuticals and high-performance materials where specific isomers are required for optimal activity.

In essence, this compound acts as a versatile platform, enabling chemists to readily access a diverse array of substituted thiophenes for a multitude of applications.

Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄Br₂S |

| Molecular Weight | 255.96 g/mol nih.gov |

| CAS Number | 29421-73-6 nih.gov |

| Appearance | Colorless to yellow clear liquid chemimpex.com |

| Melting Point | -15 °C chemimpex.com |

| Boiling Point | 230 °C chemimpex.com |

| Density | ~2.00 g/mL |

| Refractive Index | n20/D 1.61 chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAJGUIMFMRGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183640 | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29421-73-6 | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29421-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029421736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,5 Dibromo 2 Methylthiophene

Direct Bromination of 2-Methylthiophene (B1210033)

Direct bromination is a common method for synthesizing 3,5-dibromo-2-methylthiophene. This approach involves the electrophilic substitution of hydrogen atoms on the thiophene (B33073) ring with bromine.

Reaction Conditions and Reagents

The choice of brominating agent is crucial in the direct bromination of 2-methylthiophene. Commonly used reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). wikipedia.org NBS is often preferred as it can provide a slow and constant supply of bromine, which helps in controlling the reaction and improving selectivity. masterorganicchemistry.com The reaction can be catalyzed by Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to enhance the electrophilicity of the bromine.

For instance, the bromination of 2-methylthiophene can be carried out using NBS in a suitable solvent. nih.gov In some procedures, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide may be used, particularly for benzylic brominations, although for aromatic bromination, the electrophilic character of NBS is key. wikipedia.orgcommonorganicchemistry.com

| Reagent | Typical Conditions | Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Used with a solvent like chloroform (B151607), acetic acid, or DMF. wikipedia.org | Often provides better regioselectivity and is easier to handle than liquid bromine. masterorganicchemistry.com |

| Bromine (Br₂) | Can be used with or without a catalyst in solvents like chloroform or acetic acid. mdpi.com | Highly reactive; may lead to over-bromination if not controlled. |

| Hydrogen Bromide/Hydrogen Peroxide | An alternative brominating system. google.com | Can be generated in situ. |

Solvent Systems and Temperature Control

The choice of solvent and reaction temperature are critical parameters that influence the outcome of the bromination reaction. A mixed solvent system of chloroform and acetic acid (1:1 v/v) has been reported to optimize solubility and reaction kinetics. Other solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are also employed. wikipedia.org

Temperature control is essential to prevent the formation of byproducts. For example, maintaining the temperature below 35°C is recommended to minimize the formation of di-brominated byproducts when using NBS. For some reactions, temperatures are kept as low as 0-5°C to ensure selective bromination. google.comthieme-connect.com

Optimization of Reaction Yields and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is necessary. The stoichiometry of the reactants is a key factor. For instance, a 1:1.2 molar ratio of 3-methylthiophene (B123197) to NBS has been suggested to minimize residual starting material. However, to achieve dibromination, a higher ratio of the brominating agent is required.

Purification of the final product is typically achieved through aqueous workup followed by fractional distillation or column chromatography. nih.gov The use of freshly recrystallized NBS can help minimize side reactions. missouri.edu

Regioselective Synthetic Approaches

To overcome the challenges of controlling regioselectivity in direct bromination, more targeted synthetic strategies have been developed. These methods often involve the use of organometallic intermediates.

Lithium/Halogen Exchange Reactions

Lithium/halogen exchange is a powerful technique for the regioselective synthesis of substituted thiophenes. wikipedia.org This reaction involves treating a halogenated thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), to replace the halogen atom with a lithium atom. wikipedia.orgmdpi.com The resulting lithiated thiophene can then be reacted with an electrophile to introduce a desired substituent.

This method is particularly useful for preparing specific isomers that are difficult to obtain through direct halogenation. The exchange is typically very fast and is often carried out at low temperatures, such as -78°C, to ensure selectivity and prevent side reactions. mdpi.comharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Bromine/Magnesium Exchange (Br/Mg Exchange) on Polyhalogenated Thiophenes

Similar to lithium/halogen exchange, bromine/magnesium exchange offers a route to functionalized thiophenes. This reaction involves treating a brominated thiophene with a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium bromide (iPrMgBr), to form a thienylmagnesium species. nih.govharvard.edu These organomagnesium compounds can then be used in subsequent cross-coupling reactions. rsc.org

This exchange reaction has been shown to be tolerant of various functional groups, provided the reaction is performed at low temperatures. nih.govharvard.edu For instance, the exchange can be conducted in THF at temperatures below -20°C. nih.gov The resulting Grignard reagents can be used in reactions like Kumada-Tamao-Corriu cross-coupling to introduce aryl groups. rsc.org

| Method | Reagents | Key Features |

|---|---|---|

| Lithium/Halogen Exchange | n-Butyllithium (n-BuLi) | Fast reaction, typically at low temperatures (-78°C), allows for precise introduction of substituents. mdpi.comharvard.edu |

| Bromine/Magnesium Exchange | Isopropylmagnesium chloride (iPrMgCl) or Isopropylmagnesium bromide (iPrMgBr) | Tolerates various functional groups at low temperatures, forms Grignard reagents for further reactions. nih.govharvard.edu |

Mechanisms of Regioselectivity Control

The synthesis of this compound relies on principles of regioselectivity, where the position of chemical modification on the thiophene ring is precisely controlled. The primary mechanisms involve directing group effects in electrophilic substitution and the differential reactivity of carbon-halogen bonds in metal-halogen exchange reactions.

Direct Electrophilic Bromination: The most common approach to synthesizing this compound is through the direct electrophilic bromination of 2-methylthiophene. The thiophene ring is highly susceptible to electrophilic attack, particularly at the α-positions (C2 and C5), which are significantly more reactive than the β-positions (C3 and C4).

The methyl group at the C2 position is an activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions. The combination of the inherent high reactivity of the α-position and the directing effect of the methyl group leads to a predictable substitution pattern. The first bromination predominantly occurs at the vacant C5 position. The introduction of a second bromine atom is then directed to the C3 position. A common procedure involves reacting 2-methylthiophene with two equivalents of a brominating agent like N-bromosuccinimide (NBS) in a solvent such as glacial acetic acid. rsc.org This method yields the desired this compound with high efficiency. rsc.org

Regioselectivity in Further Functionalization: Control of regioselectivity is also crucial when this compound is used as a precursor for more complex molecules. The two bromine atoms at the C3 and C5 positions exhibit different reactivities. The α-bromine (at C5) is more susceptible to metal-halogen exchange than the β-bromine (at C3).

This differential reactivity is exploited in reactions such as lithium-bromine exchange. When this compound is treated with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), the exchange occurs selectively at the C5 position. rsc.org This generates a lithiated intermediate, 3-bromo-2-methyl-5-lithiothiophene, which can then be reacted with various electrophiles to introduce a new functional group exclusively at the C5 position, leaving the C3 bromine intact. rsc.org This selective functionalization is a powerful strategy for synthesizing complex, regioregular thiophene derivatives. mdpi.comrsc.org

Characterization Techniques for Synthetic Products

The successful synthesis of this compound is confirmed through a combination of modern analytical techniques. These methods provide unambiguous evidence of the compound's structure, purity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of this compound.

¹H NMR (Proton NMR) spectroscopy is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum is characteristically simple. It displays two distinct signals, both of which are singlets, confirming the substitution pattern. rsc.org The absence of coupling for the aromatic proton indicates that both adjacent positions are substituted.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show five distinct signals, corresponding to the five carbon atoms in the thiophene ring and the methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.86 | Singlet | 1H | Thiophene ring proton (H-4) |

| 2.34 | Singlet | 3H | Methyl group protons (-CH₃) |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition. The technique vaporizes the compound and ionizes it, after which the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₅H₄Br₂S), the molecular weight is 255.96 g/mol . nih.govsynblock.com A key diagnostic feature in the mass spectrum is the isotopic pattern caused by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with an approximate intensity ratio of 1:2:1.

Infrared (IR) Spectroscopy: While less definitive than NMR or MS for complete structure elucidation, IR spectroscopy is useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands, including:

C-H stretching vibrations for the aromatic proton on the thiophene ring and the aliphatic protons of the methyl group.

C=C stretching vibrations associated with the thiophene aromatic ring.

C-Br stretching vibrations, typically found in the lower frequency region of the spectrum.

Chemical Reactivity and Derivatization of 3,5 Dibromo 2 Methylthiophene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations that utilize transition metal catalysts, most commonly palladium and nickel, to form new carbon-carbon or carbon-heteroatom bonds. For 3,5-Dibromo-2-methylthiophene, these reactions are the principal means of derivatization, allowing for the attachment of alkyl, alkenyl, and aryl substituents.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgyoutube.com This reaction is renowned for its mild conditions, high functional group tolerance, and the generation of non-toxic boron-containing byproducts. nih.govtandfonline.com The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The two bromine atoms on the this compound ring exhibit different reactivity, which can be exploited to synthesize either monosubstituted or disubstituted thiophene (B33073) derivatives. By carefully controlling the reaction conditions, such as the stoichiometry of the reagents, selective coupling can be achieved.

Monosubstitution: The bromine atom at the C-5 position is generally more reactive towards oxidative addition than the bromine at the C-3 position. This is attributed to the C-5 position being more electron-deficient and less sterically hindered by the adjacent methyl group at C-2. Consequently, using a controlled amount of the organoboron reagent (typically around 1 equivalent) preferentially results in the formation of 3-bromo-5-substituted-2-methylthiophene derivatives.

Disubstitution: To achieve disubstitution, an excess of the organoboron reagent (typically 2.5 equivalents or more) and often harsher reaction conditions (e.g., higher temperatures or longer reaction times) are employed. nih.gov This drives the reaction to completion, replacing both bromine atoms to yield 3,5-disubstituted-2-methylthiophene derivatives. The synthesis of 2,5-diisopropenylthiophene from 2,5-dibromothiophene (B18171) illustrates a similar successful double Suzuki-Miyaura coupling. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromothiophenes

| Product Type | Dibromothiophene | Boronic Acid (Equivalents) | Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| Monosubstituted | 2-bromo-5-(bromomethyl)thiophene (B1590285) | 1.0 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90°C | d-nb.info |

| Disubstituted | 2,5-dibromothiophene | >2.0 | Pd(PPh₃)₄ | KOH | Toluene/H₂O | 80°C | nih.gov |

A significant advantage of the Suzuki-Miyaura coupling is its exceptional tolerance for a wide variety of functional groups on both the coupling partners. nih.govrsc.org This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. researchgate.net Functional groups such as esters, ketones, nitriles, and nitro groups are often well-tolerated under the mild, basic conditions typically employed. tandfonline.comresearchgate.net The efficiency of the reaction can be influenced by the choice of catalyst, ligand, base, and solvent, with catalyst systems like Pd/P(t-Bu)₃ being particularly effective for coupling aryl chlorides and bromides. nih.gov

The regioselectivity in the coupling of dihaloarenes is a well-studied phenomenon and is generally governed by electronic and steric effects. rsc.org In heteroaromatic systems like thiophene, the different electronic environments of the carbon atoms lead to predictable reactivity trends. rsc.org For this compound, the C-5 position is more electron-deficient than the C-3 position, making the C5-Br bond more susceptible to oxidative addition by the palladium catalyst. Furthermore, the methyl group at C-2 provides steric hindrance around the C-3 position, further favoring initial reaction at the C-5 position. rsc.org This inherent difference allows for high regioselectivity in monosubstitution reactions. Similar regioselectivity has been observed in the coupling of 3,5-dichloroisothiazole-4-carbonitrile, where reaction occurs exclusively at the C-5 position. nih.gov

While the Suzuki coupling is prevalent, other palladium-catalyzed reactions are also applicable for the derivatization of this compound.

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (organostannane). libretexts.orglibretexts.org It is highly versatile and tolerant of many functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A key advantage is the stability of organostannanes to air and moisture. libretexts.org In reactions involving substrates with multiple halides, such as 3,5-dibromo-2-pyrone, the Stille coupling can be highly regioselective, often enhanced by additives like copper(I) iodide (CuI). uwindsor.caharvard.edu This suggests that selective C-5 or C-3 functionalization of this compound could be achieved under Stille conditions.

Direct Heteroarylation (DHA): Direct C-H arylation is an increasingly important method that avoids the pre-functionalization required for traditional cross-coupling reactions (i.e., the preparation of organoboron or organotin reagents). In this approach, a C-H bond on one aromatic partner is coupled directly with a C-X bond on another. While specific examples for this compound are not prominent, the direct arylation of thiophenes is a known transformation. This strategy offers higher atom economy and more streamlined synthetic routes. However, controlling regioselectivity and functional group tolerance can be more challenging compared to traditional methods. rsc.org

Nickel catalysts offer a cost-effective and powerful alternative to palladium for cross-coupling reactions. squarespace.com They can activate traditionally inert bonds and participate in unique radical pathways. squarespace.com

Kumada-Tamao Coupling: The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed. It utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide, catalyzed by either nickel or palladium. organic-chemistry.orgwikipedia.org The high reactivity of Grignard reagents is a key feature, but this can also limit the reaction's functional group tolerance, as they are incompatible with acidic protons (e.g., in alcohols, amines) and certain carbonyl groups. organic-chemistry.org The Kumada coupling is highly effective for synthesizing biaryls and has been used in the industrial-scale production of polythiophenes. wikipedia.org For this compound, this reaction could be used to introduce alkyl or aryl groups, particularly those without sensitive functionalities.

Negishi Coupling: The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents but are more reactive than organoboron compounds, offering a favorable balance. wikipedia.org The reaction is notable for its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org Both nickel and palladium catalysts are effective, with palladium often providing higher yields and broader functional group tolerance. wikipedia.org Nickel-catalyzed Negishi couplings, sometimes proceeding through radical mechanisms, are particularly effective for coupling alkyl electrophiles. illinois.edu This method represents a robust option for the derivatization of this compound with a wide range of substituents. lih.lu

Table 2: Overview of Ni-Catalyzed Coupling Reactions for Aryl Bromides

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Kumada-Tamao | Organomagnesium (Grignard) | NiCl₂(dppp), NiCl₂(dmpe) | High reactivity; limited functional group tolerance. | organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc | Ni(PPh₃)₄, Ni(acac)₂ | Good balance of reactivity and functional group tolerance. | wikipedia.org |

Suzuki-Miyaura Coupling Reactions

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on this compound is not a commonly favored pathway under standard conditions. Halogenated thiophenes, like other aryl halides, are generally resistant to direct attack by nucleophiles unless the ring is activated by strong electron-withdrawing groups. However, the term "substitution" is often broadly used to include metal-catalyzed cross-coupling reactions, which are the predominant method for replacing the bromine atoms with other functional groups.

These palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, effectively achieve the net result of a nucleophilic substitution. nih.govd-nb.info In these processes, the dibrominated thiophene is reacted with an organoboron compound (like an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govresearchgate.net This strategy has been successfully used to synthesize a range of aryl-substituted thiophenes. nih.govd-nb.info For instance, the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various arylboronic acids yields 2-(bromomethyl)-5-aryl-thiophenes, demonstrating a regioselective substitution at the bromine-bearing carbon. nih.govd-nb.info While the substrate is different, the principle of selective palladium-catalyzed C-C bond formation is directly applicable to this compound.

Formation and Reactivity of Organometallic Intermediates

The most effective route to functionalizing this compound involves its conversion into more reactive organometallic species. This approach transforms the electrophilic carbon-bromine bond into a nucleophilic carbon-metal bond, enabling subsequent reactions with a wide array of electrophiles.

Organozinc reagents, or thienylzinc species in this context, are valuable intermediates due to their moderate reactivity and high tolerance for various functional groups. d-nb.info They can be prepared from dibrominated thiophenes through methods like oxidative addition of active zinc. While direct electrochemical conversion data for this compound is not prevalent, the general principle involves the reduction of the carbon-bromine bond. This process can be facilitated electrochemically, where a sacrificial zinc anode is used to generate the reactive organozinc species. These thienylzinc halides can then participate in subsequent cross-coupling reactions, often catalyzed by palladium or nickel complexes, to form new carbon-carbon bonds. researchgate.net

Grignard Reagents: The formation of a Grignard reagent from this compound is achieved by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org This process, known as a redox reaction, converts the C-Br bond into a highly nucleophilic C-MgBr bond. mnstate.edu Due to electronic and steric effects, the bromine at the 5-position of the thiophene ring is generally more reactive and will preferentially form the Grignard reagent. This organomagnesium compound is a potent nucleophile and a strong base, reacting readily with electrophiles like aldehydes, ketones, esters, and carbon dioxide. libretexts.orgbyjus.comyoutube.com For example, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively, after an acidic workup. libretexts.orgsigmaaldrich.com

Lithium Reagents: Organolithium reagents can be prepared from this compound via metal-halogen exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures. This reaction is often faster and more regioselective than Grignard formation. The lithiation of substituted thiophenes is highly selective; for 3-methylthiophene (B123197), lithiation with a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) occurs selectively at the 5-position. nih.gov This directing effect of the sulfur atom and the existing methyl group makes the 5-position the most likely site for halogen-lithium exchange on this compound. The resulting thienyllithium species is a powerful nucleophile used in a wide range of synthetic applications.

Functionalization Strategies for Novel Derivatives

The true synthetic utility of this compound lies in the diverse functionalization strategies enabled by its organometallic derivatives. These intermediates serve as precursors to a vast array of novel thiophene-based compounds.

One of the most powerful methods is the Kumada-Tamao-Corriu coupling, where a thienyl Grignard reagent is reacted with another organic halide in the presence of a nickel or palladium catalyst. A prominent example is the synthesis of conjugated polymers. Using an isopropylmagnesium chloride-lithium chloride complex can facilitate a bromine-magnesium exchange with dibrominated thiophenes. rsc.org The resulting Grignard species are then polymerized in the presence of a catalyst like Ni(dppp)Cl₂ (dichloro(1,3-bis(diphenylphosphino)propane)nickel(II)). rsc.org This strategy allows for the creation of copolymers by mixing different thiophene monomers, such as combining the Grignard reagent from this compound with that of another substituted dibromothiophene, to produce polymers with tailored electronic properties. rsc.org

The table below summarizes the key reactive intermediates and their subsequent transformations for creating novel derivatives from this compound.

| Intermediate | Formation Reagent | Reaction Type | Product Class |

| Thienylzinc Halide | Zinc Metal (electrochemical or activated) | Negishi Coupling | Aryl/Alkyl-substituted thiophenes |

| Thienylmagnesium Bromide (Grignard Reagent) | Magnesium Metal | Kumada Coupling, Reaction with electrophiles | Polymers, Alcohols, Carboxylic Acids |

| Thienyllithium | n-Butyllithium | Reaction with electrophiles | Variously functionalized thiophenes |

| (Original Compound) | Arylboronic Acid / Pd Catalyst | Suzuki Coupling | Biaryl compounds |

These functionalization strategies underscore the importance of this compound as a versatile building block for complex organic molecules and advanced materials. chemimpex.com

Applications in Advanced Materials Science

Organic Electronics

3,5-Dibromo-2-methylthiophene serves as a foundational component in the synthesis of materials for organic electronics. chemimpex.com Its structure is well-suited for incorporation into electronic materials, where it contributes to the development of organic semiconductors and optoelectronic devices. chemimpex.com

Organic Semiconductors

This compound is a crucial building block in the synthesis of organic semiconductors. chemimpex.com Organic semiconductors are the active materials in a variety of electronic devices, and their properties are largely determined by the molecular structure of their constituent parts. The bromine atoms on the this compound molecule provide reactive sites for polymerization reactions, such as transition metal-catalyzed cross-coupling, which forms the extended conjugated polymer chains necessary for charge transport. rsc.orgdtu.dk

Optoelectronic Materials

The thiophene (B33073) unit within this compound is a key contributor to the desirable optical properties of the materials synthesized from it. chemimpex.com Polythiophenes, the class of polymers derived from such monomers, are well-known for their light-emitting properties and are used in a range of optoelectronic applications. pkusz.edu.cn The specific structure of the polymer, which can be controlled during synthesis from the monomer, influences its electronic and optical characteristics, including its absorption and luminescence spectra. pkusz.edu.cn

Flexible and Lightweight Electronic Devices

A significant advantage of using organic semiconductors derived from precursors like this compound is their suitability for creating flexible and lightweight electronic devices. chemimpex.comscispace.com Unlike traditional silicon-based electronics, polymer-based devices can be fabricated on flexible substrates, opening up possibilities for applications in wearable technology, flexible displays, and portable power generation. dtu.dkscispace.com

Photovoltaic Devices

In the field of photovoltaics, this compound and its structural isomers are instrumental in creating the active layers of organic solar cells. chemimpex.comdtu.dk The development of efficient and low-cost solar cell technologies is a major area of research where these thiophene-based materials are heavily explored. dtu.dkscispace.com

Conjugated Polymers for Solar Cells

This compound is a monomer used in the synthesis of conjugated polymers that function as the electron donor material in bulk heterojunction (BHJ) organic solar cells. chemimpex.comscispace.com The synthesis of high-performance polymers often involves carefully designed monomers to control properties like bandgap, absorption spectrum, and charge carrier mobility. scispace.com

Several metal-catalyzed polymerization techniques are employed to synthesize regioregular polythiophenes from dibrominated thiophene monomers, which is critical for achieving high device performance. pkusz.edu.cndtu.dkmdpi.com Common methods include:

Grignard Metathesis (GRIM) Polymerization: This method often uses 2,5-dibromo-3-alkylthiophene, an isomer of the subject compound, which is treated with a Grignard reagent and then polymerized in the presence of a nickel catalyst like Ni(dppp)Cl2. dtu.dkrsc.org

Negishi Cross-Coupling: In this approach, a dibrominated thiophene reacts with highly reactive "Rieke zinc" to form an organozinc intermediate, which is then polymerized using a nickel or palladium catalyst. pkusz.edu.cnmdpi.com

Suzuki Polycondensation: This method involves the coupling of thiophene boronic acid derivatives with aryl dibromides, catalyzed by a palladium complex, to produce high molecular weight polymers. rsc.orgresearchgate.net

Research has shown that the structure of the monomer and the resulting polymer architecture have a profound impact on the final device efficiency. For instance, the introduction of specific side chains and functional groups can tune the polymer's electronic energy levels and film morphology.

| Polymer ID | Monomer Ratio (Hexyl:MEMT) | Mn (kg mol⁻¹) | Mw (kg mol⁻¹) | PDI |

|---|---|---|---|---|

| P3HT | 100:0 | 30.0 | 41.2 | 1.38 |

| P10 | 90:10 | 31.0 | 47.6 | 1.54 |

Data derived from the synthesis of poly(3-hexylthiophene) (P3HT) and a copolymer (P10) using 2,5-dibromo-3-hexylthiophene (B54134) and 2,5-dibromo-3-((2-methoxyethoxy)methyl)thiophene (MEMT-thiophene). The data illustrates how copolymerization, enabled by functionalized monomers, affects the polymer's molecular characteristics. rsc.org

| Polymer | Voc (V) | Jsc (mA cm⁻²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| PBDTT-S-TT-CF | 0.89 | 15.1 | 71.0 | 9.58 |

| PBDTT-O-TT-CF | 0.78 | 16.5 | 67.0 | 8.68 |

Performance data for inverted polymer solar cells. The polymers PBDTT-S-TT-CF and PBDTT-O-TT-CF are synthesized from complex benzodithiophene and thienothiophene monomers, demonstrating the high efficiencies achievable with advanced thiophene-based materials. rsc.org

Materials for Light-Emitting Diodes (LEDs) and Thin-Film Transistors (TFTs)

The same family of conjugated polymers derived from thiophene monomers is also applied in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). pkusz.edu.cnuwaterloo.ca For LEDs, the regioregularity of the polythiophene chain is crucial as it reduces steric twisting and improves conjugation, which directly impacts the luminescence properties and the color of the emitted light. pkusz.edu.cn In OTFTs, these materials serve as the active semiconductor layer, where their ability to transport charge dictates the transistor's performance. uwaterloo.ca The versatility of thiophene chemistry allows for the creation of a wide array of materials tailored for these specific electronic applications. pkusz.edu.cnuwaterloo.ca

Enhancing Power Conversion Efficiencies

In the field of organic photovoltaics, the efficiency of converting light into electricity is paramount. The molecular architecture of the active polymer layer plays a crucial role in determining the power conversion efficiency (PCE) of an organic solar cell. Thiophene-based conjugated polymers are widely utilized in these devices due to their excellent light-harvesting capabilities and charge transport properties. The incorporation of specific monomers, such as derivatives of this compound, can significantly influence the electronic and optical properties of the resulting polymer.

The regioregularity of poly(3-alkylthiophene)s (P3ATs) is a critical factor for achieving high PCE. A high degree of head-to-tail (HT) couplings in the polymer backbone leads to a more planar conformation, which in turn facilitates better π-π stacking and improved charge carrier mobility. cmu.edursc.org While 2,5-dibromo-3-alkylthiophenes are the typical monomers for creating highly regioregular P3ATs researchgate.netacs.org, the inclusion of monomers like this compound can introduce specific structural motifs that may disrupt or alter the polymer's packing and electronic properties. This can be strategically employed to fine-tune the bandgap and energy levels of the polymer, which are crucial parameters for optimizing the performance of organic solar cells. rsc.org For instance, the introduction of a comonomer can alter the absorption spectrum of the polymer, potentially leading to a broader absorption of the solar spectrum and a higher short-circuit current.

Polymerization Studies Utilizing this compound as a Monomer

This compound serves as a versatile monomer in various polymerization reactions, leading to the synthesis of a range of polythiophenes with tailored properties.

Electrochemical polymerization is a method used to synthesize conductive polymers directly onto an electrode surface. While specific studies on the electroreductive polymerization of this compound are not extensively documented in the provided search results, the general mechanism for the electropolymerization of thiophenes involves the oxidation of the monomer to form radical cations. These radical cations then couple to form dimers, which are subsequently oxidized and continue to react with other monomers or oligomers to build the polymer chain. The applied potential and the nature of the monomer and electrolyte all play a role in the kinetics and mechanism of the polymerization. The substitution pattern of the thiophene monomer, including the presence and position of bromine and methyl groups as in this compound, would be expected to influence the oxidation potential of the monomer and the reactivity of the resulting radical cations, thereby affecting the structure and properties of the final polymer film.

Kumada catalyst transfer polymerization (KCTP) is a powerful method for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity. A common variant of this is the Grignard Metathesis (GRIM) polymerization. rsc.orgresearchgate.net This chain-growth polymerization typically involves the reaction of a dihalo-heteroaromatic monomer with a Grignard reagent to form a magnesium-halogen exchange intermediate, which is then polymerized using a nickel catalyst. researchgate.netacs.org

The generally accepted mechanism for the nickel-mediated GRIM polymerization is as follows:

Initiation: The nickel catalyst reacts with the Grignard-functionalized monomer.

Propagation: The catalyst facilitates the coupling of monomers in a chain-growth fashion, "walking" along the growing polymer chain.

Termination: The polymerization is terminated by various potential side reactions or by the intentional addition of a quenching agent.

The structure of the monomer is critical. While 2,5-dibromo-3-alkylthiophenes are standard for producing regioregular head-to-tail poly(3-alkylthiophenes) cmu.edu, the use of a monomer like this compound would lead to a different polymer structure. The methyl group at the 2-position and the bromine at the 3-position would result in a polymer with a different regiochemistry, which would significantly impact its physical and electronic properties.

The synthesis of regioregular poly(3-methylthiophene) (P3MT) presents a challenge due to the poor solubility of the resulting polymer. nih.gov The GRIM method, which is highly effective for longer-chain poly(3-alkylthiophene)s researchgate.net, can be adapted for the synthesis of P3MT. The choice of monomer is crucial for achieving high regioregularity. The standard monomer for this purpose is 2,5-dibromo-3-methylthiophene (B84023). sigmaaldrich.com

The use of this compound as a comonomer in the polymerization of 2,5-dibromo-3-methylthiophene could be a strategy to intentionally introduce structural defects or "kinks" in the polymer chain. This can modify the polymer's morphology and solubility. While high regioregularity is often desired for optimal electronic properties, controlled introduction of regio-irregularities can be a tool to fine-tune the material's properties for specific applications.

| Polymerization Method | Monomer(s) | Key Characteristics of Resulting Polymer |

| GRIM Polymerization | 2,5-dibromo-3-alkylthiophene | High head-to-tail regioregularity, good solubility (for longer alkyl chains), well-defined molecular weight. rsc.orgresearchgate.netacs.org |

| GRIM Polymerization | 2,5-dibromo-3-methylthiophene | High head-to-tail regioregularity, but poor solubility. nih.gov |

| Copolymerization | 2,5-dibromo-3-methylthiophene and this compound | Potentially altered regiochemistry, modified solubility and morphology. |

The concentration of the monomer can have a significant impact on the characteristics of the resulting polymer in Kumada catalyst transfer polymerization. Research on the polymerization of a glycolated thiophene derivative via KCTP revealed a strong dependence on the monomer concentration. For instance, a minimum monomer concentration was found to be necessary to achieve any polymer formation.

In one study, it was observed that at a monomer concentration of 0.1 M, the polymerization of 3-hexylthiophene (B156222) proceeded smoothly. However, for a more functionalized monomer, a higher minimum concentration was required, which was attributed to a lower amount of the desired Grignard monomer being produced in the initial magnesium-bromine exchange step. This highlights that the monomer structure and concentration are critical parameters that must be optimized for successful polymerization.

Development of Specialized Materials (e.g., Anti-Counterfeiting Materials)

The unique optical properties of polythiophenes make them promising candidates for specialized applications such as anti-counterfeiting technologies. These applications often rely on materials that exhibit a change in their optical properties, such as color or fluorescence, in response to an external stimulus. researchgate.netrsc.org

Polythiophenes can exhibit thermochromism, which is a change in color with temperature. researchgate.netrsc.org This property arises from a conformational change in the polymer backbone. At lower temperatures, the polymer chains are more planar, leading to a more conjugated system with a corresponding absorption at longer wavelengths (color). As the temperature increases, the chains twist, reducing the effective conjugation length and causing a shift in absorption to shorter wavelengths (a change in color or becoming colorless). rsc.org This reversible color change can be utilized in temperature-sensitive inks and labels for security applications. azom.commdpi.comresearchgate.net

Furthermore, polythiophenes can be designed to be luminescent. amanote.com By incorporating specific functional groups or by controlling the polymer's structure, it is possible to create materials that emit light of a particular color when excited by UV light. mdpi.comnih.gov This fluorescence can be used to create invisible security markings that are only visible under a specific light source.

The use of this compound as a monomer or comonomer can influence these optical properties. The specific substitution pattern can affect the polymer's conformation and electronic structure, thereby tuning its thermochromic and luminescent behavior. This allows for the design of materials with customized optical responses, which is highly desirable for creating sophisticated and difficult-to-replicate anti-counterfeiting features.

Research in Medicinal Chemistry and Biological Applications

3,5-Dibromo-2-methylthiophene as a Precursor for Pharmacologically Active Compounds

This compound is a key starting material in the synthesis of a variety of pharmacologically active compounds. chemimpex.com The bromine substituents on the thiophene (B33073) ring are crucial for its utility, as they can be readily replaced or used to facilitate further chemical reactions, allowing for the creation of a diverse library of molecules. chemimpex.comfrontiersin.org This adaptability has made it a target for researchers developing new therapeutic agents. chemimpex.com

The synthesis of novel compounds often involves the strategic modification of the this compound core to introduce different functional groups. These modifications are aimed at enhancing the biological activity and specificity of the resulting molecules. The versatility of this compound allows for its use in creating derivatives with potential applications in various therapeutic areas. chemimpex.comfrontiersin.org

Structure-Activity Relationship (SAR) Studies of Thiophene Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govtandfonline.com For thiophene derivatives, SAR studies have revealed that the nature and position of substituents on the thiophene ring significantly impact their pharmacological properties. nih.govnih.gov

Key findings from SAR studies on thiophene derivatives include:

Influence of Substituents: The type of functional groups attached to the thiophene ring can dramatically alter the compound's activity. For instance, the presence of electron-donating or electron-withdrawing groups can affect the molecule's interaction with biological targets. nih.govnih.gov

Positional Isomerism: The position of substituents on the thiophene ring is critical. For example, the biological activity of a 2-substituted thiophene can differ significantly from its 3-substituted counterpart. tandfonline.com

Bioisosteric Replacement: In some cases, the thiophene ring can act as a bioisostere for other aromatic rings like benzene, offering a way to modify a drug's properties while maintaining its biological activity. nih.gov

These studies are crucial for the rational design of new drugs, enabling chemists to synthesize compounds with improved efficacy and selectivity. nih.gov

Investigated Biological Activities of Derived Compounds

Derivatives of this compound and other thiophenes have been investigated for a wide array of biological activities. nih.govbenthamdirect.commdpi.com These studies have demonstrated the potential of thiophene-based compounds in various therapeutic areas.

Antioxidant Activity

Several thiophene derivatives have been shown to possess significant antioxidant properties. d-nb.infonih.gov Antioxidants are crucial for protecting cells from damage caused by free radicals, which are implicated in a variety of diseases. d-nb.info The antioxidant activity of thiophene compounds is often attributed to their ability to donate an electron or a hydrogen atom to stabilize free radicals. nih.gov

For example, certain thiophene-chalcone derivatives have demonstrated notable antioxidant potential. d-nb.info The presence of specific substituents, such as hydroxyl or amino groups, on the thiophene ring can enhance this activity. nih.gov

Antibacterial and Antifungal Properties

The search for new antimicrobial agents is a global health priority, and thiophene derivatives have emerged as a promising class of compounds in this area. frontiersin.orgresearchgate.netnih.gov Numerous studies have reported the antibacterial and antifungal activities of various thiophene-based molecules. nih.govnih.govnih.gov

The antimicrobial efficacy of these compounds is often linked to the specific substituents on the thiophene ring. frontiersin.orgnih.gov For instance, the introduction of certain side chains or heterocyclic rings can lead to enhanced activity against a broad spectrum of bacteria and fungi. nih.gov Some thiophene derivatives have shown potency against drug-resistant strains, highlighting their potential as future antibiotics. frontiersin.orgnih.gov

Anti-Inflammatory Potential

Thiophene derivatives have been extensively studied for their anti-inflammatory properties. dntb.gov.uanih.govresearchgate.netnih.gov Inflammation is a key factor in many chronic diseases, and the development of new anti-inflammatory drugs is an active area of research. mdpi.comnih.gov

The anti-inflammatory effects of thiophene compounds are often mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). dntb.gov.uanih.govnih.gov The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) groups, has been associated with significant anti-inflammatory activity. dntb.gov.uanih.govresearchgate.net

Anti-Cancer and Antitumor Properties

A significant body of research has focused on the anti-cancer and antitumor potential of thiophene derivatives. nih.govnih.goveurekaselect.com These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. acs.orgresearchgate.net

The mechanisms of action for their anti-cancer effects are diverse and can include the inhibition of key enzymes like topoisomerase and tyrosine kinase, interaction with tubulin, and the induction of apoptosis. nih.goveurekaselect.com The structure-activity relationships of these compounds are critical, with the nature and position of substituents on the thiophene ring playing a crucial role in their potency and selectivity. nih.govnih.gov

Interactive Data Table of Biological Activities

Below is a summary of the investigated biological activities of various thiophene derivatives.

| Biological Activity | Key Findings |

| Antioxidant | Thiophene-chalcone derivatives and those with hydroxyl or amino groups show significant activity. d-nb.infonih.gov |

| Antibacterial | Certain derivatives are potent against a range of bacteria, including drug-resistant strains. frontiersin.orgnih.govnih.gov |

| Antifungal | Some thiophene compounds exhibit strong activity against various fungal species. nih.govnih.gov |

| Anti-inflammatory | Derivatives with specific functional groups like carboxylic acids and amines inhibit key inflammatory enzymes. dntb.gov.uanih.govresearchgate.netnih.gov |

| Anti-cancer | Thiophene compounds can induce cancer cell death through various mechanisms, including enzyme inhibition and apoptosis. nih.goveurekaselect.comacs.orgresearchgate.net |

Antiurease Activity

Thiophene-containing compounds have been identified as potent inhibitors of urease, an enzyme implicated in infections caused by bacteria such as Helicobacter pylori. frontiersin.orgnih.gov Research into morpholine-thiophene hybrid thiosemicarbazones has provided insight into the antiurease potential of halogenated thiophenes.

In a study evaluating a series of these hybrids, compounds featuring a substituted thiophene ring demonstrated significant urease inhibitory activity, with many being considerably more potent than the standard inhibitor, thiourea. frontiersin.org The position and nature of the substituent on the thiophene ring were found to influence the inhibitory potential. For instance, the introduction of a bromo group at position 5 of the thiophene ring in one derivative resulted in a compound with an IC₅₀ value of 3.98 ± 2.2 µM. nih.gov Another derivative, where a bromo substituent replaced a chloro group, exhibited an IC₅₀ value of 5.77 ± 0.7 µM, which, while being the least potent in its specific series, was still more effective than thiourea. frontiersin.org

These findings suggest that the presence of a bromine atom on the thiophene ring is compatible with, and can contribute to, significant antiurease activity. The electron-withdrawing nature of the bromo group, along with its potential to form halogen bonds, may play a role in the interaction with the enzyme's active site.

Table 1: In Vitro Urease Inhibitory Activity of Selected Brominated Thiophene Derivatives

| Compound | Substitution on Thiophene Ring | IC₅₀ (µM) |

|---|---|---|

| Compound 5h | 5-Bromo | 3.98 ± 2.2 nih.gov |

| Compound 5f | Bromo (position not specified) | 5.77 ± 0.7 frontiersin.org |

| Thiourea (Standard) | - | 22.31 ± 0.03 nih.gov |

Other Therapeutic Potentials (e.g., Antiviral, Antihypertensive, Antidiabetic)

The thiophene scaffold is associated with a wide array of biological activities, and its derivatives have been investigated for various therapeutic applications. nih.govnih.govresearchgate.net

Antiviral Activity Thiophene derivatives have been explored as potential antiviral agents. In the development of allosteric inhibitors for the flavivirus NS2B-NS3 protease, a critical enzyme for viral replication, substituted thiophenes have been synthesized. nih.gov One synthetic route involved a tri-substituted thiophene, highlighting the utility of functionalized thiophene rings in creating complex molecules with antiviral potential. nih.gov While direct antiviral data for this compound is not specified, the general importance of substituted thiophenes in this therapeutic area is evident.

Antihypertensive Activity Thiophene-based compounds have shown promise as antihypertensive agents. nih.govnih.gov A series of thieno[3,2-b]pyrans were synthesized and evaluated for their oral antihypertensive activity in spontaneously hypertensive rats. One of the lead compounds from this series was found to be approximately 10 times more potent than cromakalim, a known potassium channel activator. nih.gov Additionally, various thienopyrimidine-2,4-diones have been developed and shown to be potent oral antihypertensive agents, acting as alpha-1 antagonists. nih.gov These studies underscore the potential of the thiophene nucleus in the design of novel cardiovascular drugs.

Antidiabetic Activity The thiophene ring is a structural component in some compounds investigated for the management of diabetes. nih.govtandfonline.comrsc.org Certain substituted thiophene derivatives have been found to transactivate peroxisome proliferator-activated receptor γ (PPARγ), a key target in the treatment of type 2 diabetes, and have demonstrated potent antidiabetic effects in animal models. tandfonline.com Furthermore, a patent has been filed for thiophene derivatives intended for the treatment and prevention of diabetes and its complications. google.com Quinolone-based hydrazones incorporating a thiophene ring have also been identified as potential antidiabetic agents through their inhibitory effects on key metabolic enzymes. acs.org

Drug Design and Discovery Methodologies

The development of thiophene-based therapeutic agents relies on established and emerging methodologies in medicinal chemistry. The structural versatility of the thiophene ring allows for modifications to optimize drug-receptor interactions and pharmacokinetic properties. nih.gov

The synthesis of thiophene derivatives can be achieved through various methods, including traditional approaches like the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, and the Gewald reaction for producing 2-aminothiophenes. pharmaguideline.com Industrial-scale synthesis can be performed through high-temperature reactions between n-butane and sulfur. pharmaguideline.com

Modern drug design frequently employs computational techniques to guide the development of new drug candidates. nih.gov For thiophene derivatives, these methods include:

Quantitative Structure-Activity Relationship (QSAR): This approach is used to correlate the chemical structure of thiophene compounds with their biological activity, helping to predict the potency of new analogues. nih.gov

Molecular Docking: This technique simulates the binding of thiophene derivatives to the active site of a biological target, such as an enzyme or receptor. It provides insights into the binding mode and helps in optimizing the molecular structure for improved interaction. nih.gov

Machine Learning and Virtual Screening: These computational tools are used to screen large databases of chemical compounds to identify novel thiophene-based molecules with a high probability of possessing the desired therapeutic activity. nih.gov

These methodologies, combining synthetic chemistry with computational analysis, are crucial for the rational design and discovery of new and effective thiophene-based drugs. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of thiophene (B33073) derivatives. While specific DFT studies focusing exclusively on 3,5-Dibromo-2-methylthiophene are not extensively detailed in the public domain, the methodologies and insights can be effectively illustrated by examining a closely related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene . scispace.com Research on this molecule demonstrates the typical application of DFT to elucidate key chemical characteristics. scispace.com

Elucidation of Structural Properties

DFT calculations are instrumental in determining the optimized geometry of molecules. For thiophene derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles in the gaseous phase, which can then be compared with experimental data from techniques like X-ray crystallography. scispace.com

In a representative study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the molecular structure was optimized using the B3LYP functional with a 6-311++G(d,p) basis set. scispace.com The calculated geometric parameters generally show good agreement with experimental data, validating the computational model. scispace.com Such studies confirm the planarity of the thiophene ring and the relative orientations of its substituents.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄Br₂S | nih.gov |

| Molecular Weight | 255.96 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 29421-73-6 | nih.gov |

Analysis of Electronic Properties (e.g., HOMO/LUMO surfaces)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. mdpi.com

DFT calculations for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene have been used to compute the energies of these frontier orbitals. scispace.com The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The spatial distribution of these orbitals, often visualized as surfaces, reveals the likely sites for electrophilic and nucleophilic attack. Generally, for thiophene derivatives, the HOMO is distributed over the thiophene ring and electron-donating groups, while the LUMO is located on electron-withdrawing parts of the molecule. scispace.com The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its potential as an organic semiconductor. mdpi.com

Table 2: Calculated Molecular Properties for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene

| Molecular Property | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

|---|---|---|

| E_HOMO (eV) | -8.29 | -8.30 |

| E_LUMO (eV) | -6.17 | -6.09 |

| Ionization Potential (eV) | -0.30456 | -0.30501 |

Source: Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene scispace.com

Electrostatic Potential (ESP) Maps

Molecular Electrostatic Potential (ESP) maps are visual representations of the charge distribution around a molecule. These maps are invaluable for predicting intermolecular interactions and reactive sites. The ESP is mapped onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).

For thiophene derivatives, ESP maps can highlight the electronegative character of the sulfur atom and any electron-withdrawing or donating substituents, providing a guide to how the molecule will interact with other reagents or biological targets.

Mechanistic Studies of Chemical Reactions

This compound is a versatile reagent in cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for creating C-C bonds and synthesizing more complex molecules. scispace.com Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of these reactions.

While specific mechanistic studies for this compound are not widely published, computational investigations of related reactions, like the selective direct arylation of 3-bromo-2-methylthiophene, are available. researchgate.net These studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy profiles of possible reaction pathways, researchers can determine the most likely mechanism and understand the factors that control selectivity and yield. For instance, such studies can explain why a particular bromine atom on the thiophene ring is more reactive than another. researchgate.net

Computational Approaches in Drug Discovery

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Computational methods are increasingly used to accelerate the discovery of new thiophene-based therapeutic agents.

Structural Bioinformatics

Structural bioinformatics combines biology, chemistry, and computer science to analyze and predict molecular structures. In drug discovery, this field is essential for understanding drug-receptor interactions. Although specific structural bioinformatics studies centered on this compound are not prominent, the principles are broadly applied to thiophene derivatives.

In silico techniques like molecular docking are used to predict how a ligand, such as a thiophene derivative, might bind to the active site of a target protein. These simulations can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. This information is critical for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to improve its efficacy and selectivity. nih.gov Given its defined structure, this compound and its derivatives are suitable candidates for such in silico screening and rational drug design efforts. chemimpex.com

High-Throughput Virtual Screening

High-throughput virtual screening (HTVS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. techscience.comsci-hub.box This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS) by narrowing down the number of compounds that need to be tested experimentally. sci-hub.box

The process of HTVS involves several key steps. Initially, a three-dimensional structure of the target protein is required, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational modeling. A library of compounds, which can contain millions of molecules, is then computationally "docked" into the binding site of the target protein. techscience.comijper.org Docking algorithms predict the preferred orientation and conformation of the ligand when it binds to the receptor, and a scoring function is used to estimate the binding affinity. ijper.org Compounds with the best scores are then selected for further investigation.

In the context of thiophene derivatives, HTVS can be employed to identify novel inhibitors for various therapeutic targets. For instance, a virtual screening campaign could be designed to screen a database of thiophene-containing compounds against a specific kinase or receptor implicated in a disease. While specific HTVS studies on this compound are not extensively documented in publicly available literature, the general applicability of this technique to thiophene derivatives is well-established in medicinal chemistry. nih.gov

An illustrative example of data generated from a hypothetical HTVS study targeting a protein kinase is presented below. This table showcases the type of output one might expect, including docking scores and other relevant molecular descriptors for potential lead compounds.

Table 1: Illustrative High-Throughput Virtual Screening Results

| Compound ID | Chemical Structure (SMILES) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|

| ZINC12345678 | CC1=C(Br)C=C(S1)Br | -8.5 | 150 | 0 |

| ZINC23456789 | c1(c(C)sc(c1Br)C(=O)NC@Hc1ccccc1)Br | -9.2 | 85 | 0 |

| ZINC34567890 | c1(c(C)sc(c1Br)S(=O)(=O)Nc1ccc(cc1)F)Br | -9.8 | 45 | 0 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational changes, flexibility, and interactions of molecules, which is crucial for understanding their biological function and for the rational design of new drugs. nih.gov

The basis of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting particles. The forces between particles are typically calculated using a molecular mechanics force field. The simulation generates a trajectory that describes how the positions and velocities of the particles in the system vary with time. From this trajectory, a wide range of properties can be calculated, including binding free energies, conformational stability, and the dynamics of protein-ligand interactions. nih.gov

For a compound like this compound or its derivatives, MD simulations can be used to investigate its interaction with a biological target in a more dynamic and realistic manner than static docking studies. For example, after identifying a potential binding pose through HTVS, an MD simulation can be performed to assess the stability of the protein-ligand complex in a simulated physiological environment. techscience.com This can reveal important details about the key amino acid residues involved in the interaction and the role of water molecules in the binding site.

A study on a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, utilized Density Functional Theory (DFT) simulations, a quantum mechanical method, to investigate its geometric and electronic properties. researchgate.net While DFT focuses on the electronic structure, MD simulations would complement this by providing insights into the dynamic behavior of the molecule and its interactions with a biological receptor.

The following table illustrates the type of data that can be obtained from MD simulations, focusing on the stability and interaction energy of a ligand-protein complex.

Table 2: Illustrative Molecular Dynamics Simulation Data

| System | Simulation Time (ns) | Root Mean Square Deviation (RMSD) of Ligand (Å) | Binding Free Energy (MM-PBSA, kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Protein-Ligand Complex 1 | 100 | 1.5 ± 0.3 | -35.2 ± 2.1 | Lys72, Asp184, Phe167 |

| Protein-Ligand Complex 2 | 100 | 2.1 ± 0.5 | -28.7 ± 3.5 | Val57, Leu135, Ile152 |

Machine Learning Applications in Chemical Research

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in chemical research to accelerate discovery and gain new insights from complex datasets. ML algorithms can learn patterns from existing data and make predictions on new, unseen data, which is particularly valuable in areas like drug discovery and materials science.

In the context of chemical research, ML models can be trained on large datasets of chemical structures and their associated properties to predict a wide range of endpoints. These can include biological activity, toxicity, solubility, and metabolic stability. For instance, a Quantitative Structure-Activity Relationship (QSAR) model can be developed using ML to predict the biological activity of new thiophene derivatives based on their molecular descriptors.

While specific machine learning applications for this compound are not readily found in the literature, the general workflow for such an application would involve:

Data Collection: Assembling a dataset of thiophene derivatives with known experimental data for a particular property of interest.

Descriptor Calculation: Generating a set of numerical descriptors for each molecule that encode its structural and chemical features.

Model Training: Using an ML algorithm (e.g., random forest, support vector machine, or a neural network) to learn the relationship between the molecular descriptors and the experimental property.

Model Validation: Evaluating the performance of the trained model on an independent test set to ensure its predictive power.

Prediction: Using the validated model to predict the properties of new, untested compounds like derivatives of this compound.

This approach can significantly reduce the time and resources required for experimental testing by prioritizing the synthesis of compounds with the most promising predicted properties.

The table below provides an illustrative example of a dataset that could be used to train a machine learning model for predicting the inhibitory activity of thiophene derivatives against a specific enzyme.

Table 3: Illustrative Dataset for Machine Learning Model Training

| Compound ID | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Experimental IC50 (nM) |

|---|---|---|---|---|

| Thiophene-1 | 255.96 | 3.7 | 28.2 | 500 |

| Thiophene-2 | 320.15 | 4.1 | 45.6 | 120 |

| Thiophene-3 | 385.22 | 3.9 | 65.8 | 75 |

Future Research Directions and Translational Perspectives

Development of Novel Functionalized Materials

The unique structure of 3,5-Dibromo-2-methylthiophene, a brominated thiophene (B33073) derivative, makes it a valuable component in the creation of advanced functional materials. chemimpex.com Its bromine substituents enhance reactivity, facilitating its incorporation into various molecular architectures. chemimpex.com This has led to its use in the synthesis of organic semiconductors, which are crucial for developing flexible and lightweight electronic devices. chemimpex.com The compound's ability to be integrated into polymer formulations can also improve the thermal stability and electrical conductivity of the resulting materials. chemimpex.com

Research is ongoing to explore its potential in photovoltaics, aiming to enhance the efficiency of energy conversion in solar cells. chemimpex.com The thiophene ring contributes to desirable optical properties, making it a candidate for the development of new dyes and pigments. chemimpex.com The stability and reactivity profile of this compound make it an attractive option for creating innovative chemical products with enhanced performance characteristics. chemimpex.com

Table 1: Applications of this compound in Functionalized Materials

| Application Area | Role of this compound | Potential Advancements |

|---|---|---|

| Organic Electronics | Building block for organic semiconductors | Development of flexible and lightweight electronic devices |

| Advanced Polymers | Improves thermal stability and electrical conductivity | Creation of high-performance composite materials |

| Photovoltaics | Enhances energy conversion efficiency | More efficient solar cell technologies |

| Dyes and Pigments | Contributes to desirable optical properties | Development of novel colorants with enhanced stability |

Advancements in Controlled Polymerization Techniques

The synthesis of well-defined polymers with specific properties is a key area of materials science. Controlled polymerization techniques are crucial for achieving this, and research into the use of thiophene derivatives in these processes is expanding. For instance, a synthetic strategy has been developed to create poly(3-alkylthiophene)s (P3ATs) with simultaneous control over molar mass and regioregularity using a Pd(RuPhos)-catalyzed chain-growth polymerization. rsc.org This method allows for the predictable insertion of regio-irregularities into the polymer chain. rsc.org

Interestingly, studies have shown that for P3ATs, the highest crystallinity and π-stacking are not always achieved with fully regioregular polymers. rsc.org A small amount of regio-irregularity can enhance these properties, likely due to increased motional freedom within the polymer chains. rsc.org

Other research has focused on the synthesis of poly[(3-alkylthio)thiophene]s (P3ATTs), which incorporate alkylthio side chains with strong noncovalent sulfur interactions. ntu.edu.twnih.gov While initial studies showed lower than expected charge mobility in some P3ATTs due to lower regioregularity, the introduction of branched side chains has been shown to enhance crystallinity and charge mobility. ntu.edu.twnih.gov These findings demonstrate the significant impact of side chain engineering on the properties of polythiophene-based materials. nih.gov

Exploration of New Catalytic Systems for Derivatization

The derivatization of this compound is essential for creating a wide range of functional molecules. Suzuki cross-coupling reactions, catalyzed by palladium complexes, have proven to be a highly effective method for this purpose. researchgate.netmdpi.com These reactions allow for the formation of carbon-carbon bonds under mild conditions with a high tolerance for various functional groups. researchgate.net

Research has focused on optimizing these catalytic systems to improve reaction yields and selectivity. mdpi.com For example, studies have shown that the choice of solvent and base can significantly impact the efficiency of the Suzuki coupling. mdpi.com The use of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as a base has been shown to produce good yields of 5-aryl-2-bromo-3-hexylthiophene derivatives. mdpi.com